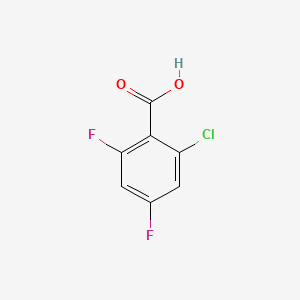

2-Chloro-4,6-difluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4,6-difluorobenzoic acid is a chemical compound with the CAS Number: 1242339-67-8 . It has a molecular weight of 192.55 . It is typically stored in a dry room at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

The linear formula of 2-Chloro-4,6-difluorobenzoic acid is C7H3ClF2O2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical And Chemical Properties Analysis

2-Chloro-4,6-difluorobenzoic acid is a solid at room temperature . The compound is typically stored in a dry room at room temperature .科学的研究の応用

Medicinal Chemistry and Drug Development

2-Chloro-4,6-difluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Researchers explore its potential as a building block for drug candidates due to its unique structural features. By modifying its functional groups, scientists can create derivatives with enhanced pharmacological properties .

Agrochemicals and Pesticides

The compound finds application in the development of agrochemicals and pesticides. Its fluorine substitution pattern contributes to its bioactivity. Researchers investigate its efficacy as a herbicide, fungicide, or insecticide. By understanding its mode of action, they aim to design safer and more effective crop protection agents .

Materials Science and Organic Electronics

Scientists explore 2-Chloro-4,6-difluorobenzoic acid for its potential in organic electronics. It can serve as a precursor for functional materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). By incorporating this compound into conjugated polymers, researchers enhance charge transport and optoelectronic properties .

Coordination Chemistry and Lanthanide Complexes

The compound participates in coordination chemistry studies. Researchers have prepared lanthanide complexes by combining 2-Chloro-4,6-difluorobenzoic acid with ligands such as 1,10-phenanthroline. These complexes exhibit interesting luminescent properties, making them relevant for applications in sensors, imaging, and optoelectronics .

Analytical Chemistry and Chromatography

In analytical chemistry, this compound may find use as a reference standard or internal standard in chromatographic methods. Researchers can employ it for high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses. Its stability and well-defined properties make it valuable for calibration purposes .

Synthetic Chemistry and Functional Group Transformations

2-Chloro-4,6-difluorobenzoic acid serves as a versatile substrate for synthetic transformations. Researchers can introduce additional functional groups (e.g., amines, esters, or halogens) through reactions such as nucleophilic substitution, Suzuki coupling, or Buchwald–Hartwig amination. These modified derivatives can then be explored for various applications .

Safety and Hazards

The safety information for 2-Chloro-4,6-difluorobenzoic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

It is known that halogenated benzoic acids are often used as intermediates in the synthesis of various pharmaceuticals and specialty chemicals .

Mode of Action

The mode of action of 2-Chloro-4,6-difluorobenzoic acid is largely dependent on the specific reaction it is involved in. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can act as a boron reagent . In this context, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, depending on the specific context and the other compounds involved.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 19255 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Chloro-4,6-difluorobenzoic acid’s action are largely dependent on the specific reaction it is involved in and the other compounds present. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can help form new carbon-carbon bonds , which can have various effects at the molecular and cellular level.

特性

IUPAC Name |

2-chloro-4,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCCLQAWAYTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679321 |

Source

|

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242339-67-8 |

Source

|

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)

![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)